molecular formula C15H14O B13867694 3-p-Hydroxyphenyl-1-phenylpropene

3-p-Hydroxyphenyl-1-phenylpropene

Cat. No.: B13867694
M. Wt: 210.27 g/mol
InChI Key: YNPGXIGIEYOFEX-UHFFFAOYSA-N
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Description

4-[(E)-3-phenylprop-2-enyl]phenol is a phenolic compound characterized by a phenol group attached to a 3-phenylprop-2-enyl substituent. This compound is known for its presence in various natural products and its biological significance. It is a part of the broader class of phenolic compounds, which are known for their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-3-phenylprop-2-enyl]phenol can be achieved through several methods. One common approach involves the [Pd]-catalyzed para-selective allylation of phenols using simple, inactivated allylic alcohols as allylating coupling partners. This method is notable for its high regioselectivity and mild reaction conditions, making it suitable for open-air synthesis .

Industrial Production Methods

Industrial production of phenolic compounds often involves the use of benzene derivatives. For example, phenols can be synthesized from haloarenes, benzene sulfonic acid, diazonium salts, and cumene. These methods typically involve high temperatures and pressures, as well as the use of strong bases or acids to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-3-phenylprop-2-enyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride.

    Substitution: Halogens (Cl2, Br2), nitric acid, sulfuric acid.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Halogenated phenols, nitrophenols, sulfonated phenols.

Mechanism of Action

The mechanism of action of 4-[(E)-3-phenylprop-2-enyl]phenol involves its interaction with various molecular targets and pathways. Phenolic compounds are known to exert their effects through:

Properties

IUPAC Name

4-(3-phenylprop-2-enyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c16-15-11-9-14(10-12-15)8-4-7-13-5-2-1-3-6-13/h1-7,9-12,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPGXIGIEYOFEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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